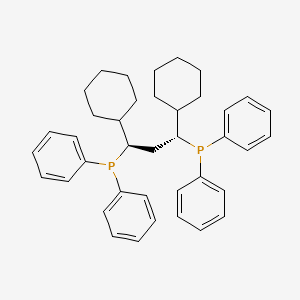![molecular formula C14H10BrF3O2Zn B14893844 3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14893844.png)
3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE typically involves the reaction of 3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYL bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3−[4−(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLbromide+Zn→3−[4−(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINCBROMIDE
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in THF or other polar aprotic solvents.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in these reactions, with conditions varying depending on the specific substrates and desired products.
Major Products Formed
The major products formed from these reactions are typically substituted aromatic compounds, which can be further functionalized for various applications.
Scientific Research Applications
3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with unique structural features.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the presence of the trifluoromethoxy group, which stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
Similar Compounds
3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLMAGNESIUM BROMIDE: Similar in structure but contains magnesium instead of zinc.
3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLLITHIUM: Contains lithium instead of zinc, with different reactivity and applications.
Uniqueness
3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE is unique due to the presence of the zinc atom, which imparts different reactivity compared to its magnesium and lithium counterparts. The trifluoromethoxy group also enhances its stability and reactivity, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C14H10BrF3O2Zn |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(phenylmethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C14H10F3O2.BrH.Zn/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZJAXVUCEVGAJNR-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)COC2=CC=C(C=C2)OC(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


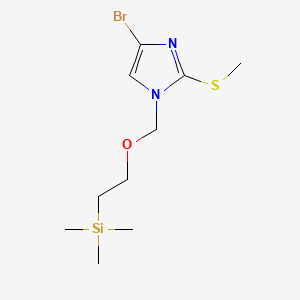
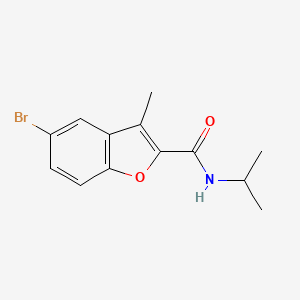
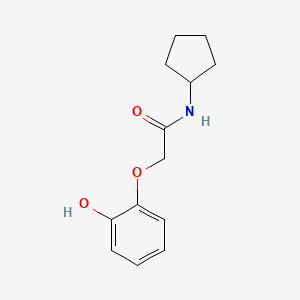
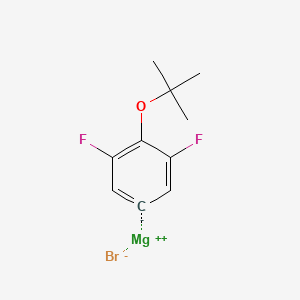
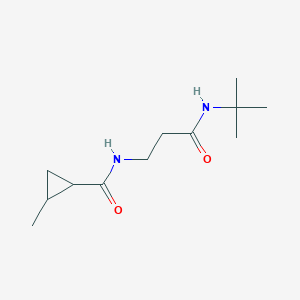
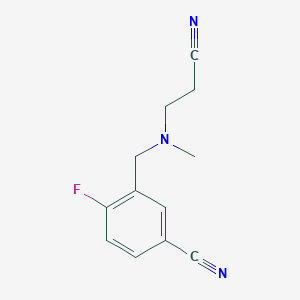
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
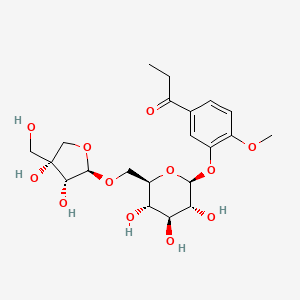
![N-(1-((S)-1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14893819.png)
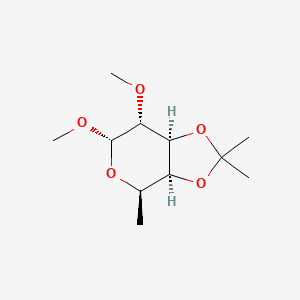
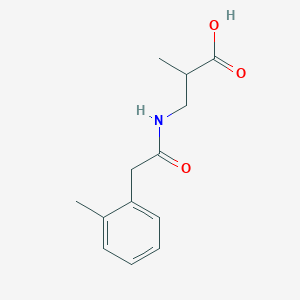
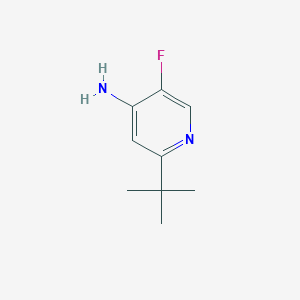
![2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one](/img/structure/B14893834.png)
